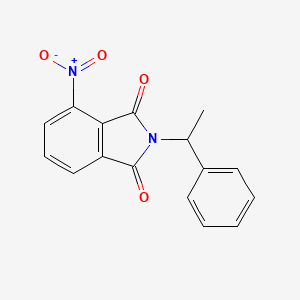

4-nitro-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione

Description

Properties

IUPAC Name |

4-nitro-2-(1-phenylethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-10(11-6-3-2-4-7-11)17-15(19)12-8-5-9-13(18(21)22)14(12)16(17)20/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYVFBYTYFPDJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps, such as recrystallization and chromatography, to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-nitro-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

While the search results do not provide extensive details specifically on the applications of "4-nitro-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione," they do offer some related information that can be used to infer potential applications and contexts in which similar compounds are used. Here's a synthesis of the available information:

Chemical Synthesis and Intermediary Use

- Synthesis of complex molecules Compounds like "this compound" can serve as intermediaries in the synthesis of more complex molecules . For example, 1-phenylethyl-pyrrole-2,5-diones are obtained through the treatment of maleic anhydride with corresponding phenylethylamines and are further reacted to yield target compounds .

Anti-HIV-1 Agent Research

- Antiviral research Isoindole derivatives have demonstrated anti-HIV-1 activities, making them potential candidates for developing clinical anti-HIV-1 agents . Specific compounds with a 4’-fluorophenyl moiety have shown potent anti-HIV-1 activity .

- Structural optimization These compounds can be modified to optimize their therapeutic potential by introducing different groups at various positions on the phenyl group . For instance, introducing electron-donating groups can enhance potency .

Tetrazole Derivatives Synthesis

- Multicomponent reactions Isoindole derivatives can be used in multicomponent reactions (MCR) for synthesizing substituted tetrazole derivatives, which are important in medicinal chemistry and drug design . MCR chemistry offers a convergent approach to creating diverse tetrazole scaffolds .

Pharmaceutical and Medical Applications

- Drug design Tetrazole derivatives, synthesized using compounds like isoindole derivatives, are valuable in drug design because they mimic carboxylic acid and amide moieties and offer metabolic stability . Many FDA-approved drugs contain tetrazole substituents .

- Bioisosteres These compounds can act as bioisosteres of neurotransmitters like glycine, allowing for the synthesis of photoinducible probes .

- Structural modifications Modifying the structure of similar compounds can lead to enhanced anti-HIV-1 activity .

- Tetrazole synthesis Multicomponent reactions involving isoindole derivatives are useful for creating diverse tetrazole compounds with applications in drug design .

General Considerations

- Storage: The compound should be refrigerated at 2-7°C .

- Toxicity: "this compound" is classified as toxic, so appropriate safety measures should be taken .

- Research Use: This compound is intended for research and testing purposes and should not be used as a drug, food additive, or household item .

Limitations

Mechanism of Action

The mechanism of action of 4-nitro-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The phenylethyl group may enhance the compound’s ability to interact with specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Functional Group and Positional Effects

Nitro Group Position :

- The target compound’s 4-nitro group contrasts with 5-nitro in Compound 13. Docking studies suggest that nitro positioning affects binding to Na⁺ channels, with 4-nitro derivatives showing enhanced conformational stability .

- In captan, the absence of a nitro group and presence of a trichloromethylthio substituent correlate with fungicidal activity and toxicity .

- Substituent Variations: 1-Phenylethyl vs. Octyl Chain: The octyl-substituted analog (C₁₆H₂₀N₂O₄) exhibits increased lipophilicity, impacting membrane permeability but reducing anticonvulsant specificity .

- Amino vs. Nitro Groups: Pomalidomide’s 4-amino group (vs. nitro) enables hydrogen bonding with biological targets, contributing to its use in cancer therapy .

Anticonvulsant Activity

- Target Compound : Molecular docking simulations (AutoDock v4.2.3) indicate strong interactions with the open-pore Na⁺ channel model, comparable to phenytoin .

- Compound 14 : Demonstrated superior potency in maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, attributed to optimal nitro positioning and substituent geometry .

Electrochemical Behavior

- Nitro-Containing Derivatives : The electron-withdrawing nitro group stabilizes radical anion formation during reduction, a property critical for redox-mediated biological activity .

- Amino Derivatives: 3-Aminophthalimide analogs (e.g., pomalidomide) exhibit quasi-reversible reduction processes linked to therapeutic mechanisms .

Environmental and Toxicological Profiles

- Captan: Banned in agriculture due to carcinogenicity and environmental persistence .

- Octyl-Substituted Analog: Limited toxicity data, but high lipophilicity raises concerns about bioaccumulation .

Biological Activity

4-Nitro-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione is a compound belonging to the isoindole family, recognized for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a nitro group and a phenylethyl side chain attached to the isoindole core. Its molecular formula is , and it has a CAS number of 139725-18-1. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to significant biological effects. The phenylethyl group enhances the compound's ability to bind specific receptors or enzymes, modulating their activity.

Anti-inflammatory Effects

Research indicates that derivatives of isoindole compounds exhibit anti-inflammatory properties. A study evaluated several phthalimide derivatives, including those based on isoindole structures, for their cyclooxygenase (COX) inhibitory activity. Notably, some compounds demonstrated greater inhibition of COX-2 compared to traditional anti-inflammatory drugs like meloxicam. This suggests potential use in treating inflammatory conditions .

Antioxidant Activity

The compound has shown promising results in scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). In vitro studies indicated that all tested compounds derived from isoindole structures exhibited antioxidant activities, which are crucial for protecting cells from oxidative stress .

Antimicrobial Properties

Recent evaluations have highlighted the antimicrobial potential of this compound derivatives. A series of synthesized phthalimide derivatives were tested against various bacterial strains, revealing significant antimicrobial activity. These findings suggest that such compounds could serve as lead candidates in drug development aimed at combating bacterial infections .

Study on COX Inhibition

In a study published in PubMed, nine new isoindole derivatives were synthesized and tested for their COX inhibitory activity. Among these, three compounds exhibited stronger inhibition of COX-2 than meloxicam, while others showed selective inhibition against COX-1. The research also included molecular docking studies that elucidated how these compounds interact with the active sites of cyclooxygenases .

Antioxidant and Cytotoxicity Assessment

Another study focused on assessing the cytotoxicity and antioxidant properties of various isoindole derivatives. The results indicated that while these compounds effectively scavenged ROS, they displayed no significant cytotoxicity at concentrations ranging from 10 to 90 µM. This is particularly relevant for therapeutic applications where safety profiles are critical .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.